N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system combining thiophene and pyrimidine rings. The presence of bromine and various methyl groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system.
Bromination: Introduction of the bromine atom at the 5-position of the thiophene ring is achieved using brominating agents such as N-bromosuccinimide (NBS).
Methylation: Methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove oxygen functionalities.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds with boronic acids.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium acetate, and bases like potassium carbonate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide include other thieno[2,3-d]pyrimidine derivatives and brominated heterocycles. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly affect their chemical reactivity and biological activity. For example:
Thieno[2,3-d]pyrimidine derivatives: These compounds have variations in the substituents on the pyrimidine ring, affecting their binding affinity and specificity.
Brominated Heterocycles: Compounds with bromine atoms in different positions or on different ring systems can have varied reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S2/c1-7-11-13(20)17-8(2)18-14(11)23-12(7)15(21)19(3)6-9-4-5-10(16)22-9/h4-5H,6H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDYVRQASIJJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)N(C)CC3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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